molecular formula C11H14N2O3 B12851647 3-(4-Nitro-phenoxy)-piperidine CAS No. 1187927-81-6

3-(4-Nitro-phenoxy)-piperidine

Cat. No.: B12851647
CAS No.: 1187927-81-6
M. Wt: 222.24 g/mol
InChI Key: WKAQCLQUGQACEV-UHFFFAOYSA-N
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Description

3-(4-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a nitrophenoxy group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)piperidine typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(4-nitrophenoxy)piperidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-aminophenoxy)piperidine.

    Reduction: Formation of 3-(4-aminophenoxy)piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(4-nitrophenoxy)piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenoxy)piperidine: A reduced form of 3-(4-nitrophenoxy)piperidine with an amino group instead of a nitro group.

    4-(4-nitrophenoxy)piperidine: A structural isomer with the nitrophenoxy group attached at a different position on the piperidine ring.

Uniqueness

3-(4-nitrophenoxy)piperidine is unique due to the presence of both a nitrophenoxy group and a piperidine ring, which imparts specific chemical and biological properties

Properties

CAS No.

1187927-81-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h3-6,11-12H,1-2,7-8H2

InChI Key

WKAQCLQUGQACEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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